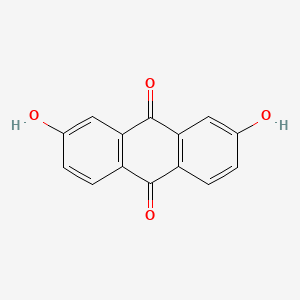

2,7-Dihydroxyanthracene-9,10-dione

Overview

Description

Isoanthraflavin is a dihydroxyanthraquinone.

Scientific Research Applications

Anticancer Drug Intermediates

2,7-Dihydroxyanthracene-9,10-dione and its derivatives have been extensively studied for their potential applications in the synthesis of anticancer drugs. For instance, the synthesis of N,N′-(2,2′-(5,8-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl)bis(ethane-2,1-diyl))diisonicotinamide as an intermediate for anticancer drugs highlights the compound's relevance in drug development. This compound was synthesized through a series of reactions including condensation, oxidation, and acylation, achieving a yield of 60.0% (Bao Xiu-rong, 2009).

Organic Semiconductors

The compound's application extends beyond pharmacology into materials science, particularly in the development of organic semiconducting molecules. For example, new anthracene-containing conjugated molecules synthesized through Stille coupling reaction have demonstrated significant potential for use in organic thin film transistors (OTFTs), showcasing high charge carrier mobilities without the need for thermal annealing. This indicates the compound's utility in creating densely covered surfaces for carrier transport channels, which are crucial for high-performance OTFTs (S. Bae et al., 2010).

Cytotoxicity Studies

In the realm of cytotoxicity, aminoanthraquinones synthesized from 1,4-dihydroxyanthraquinone through methylation, reduction, and acylation have shown strong cytotoxicity towards cancer cell lines such as MCF-7 and Hep-G2. This underscores the compound's potential as a basis for developing anticancer agents, further emphasizing its importance in medicinal chemistry (S. Nor et al., 2013).

Selective Capture and Sensing

Additionally, the compound's role in the selective capture and sensing of cis-diol molecules has been explored. A novel covalent organic framework (COF) containing boric acid groups demonstrated unique selectivity towards 1,2-dihydroxyanthracene-9,10-dione, highlighting its application in sensing technologies. The COF's ability to selectively capture specific isomers with high adsorption capacity and its inherent fluorescence property for optical sensing represent a significant advance in materials science (Zhaosen Chang et al., 2020).

Redox Behavior Studies

The study of the redox behavior of hydroxyanthracenediones under various pH and temperature conditions has provided insights into their electrochemical properties. This research not only aids in understanding the fundamental aspects of these compounds but also paves the way for their application in electrochemical sensors and devices, demonstrating the compound's versatility beyond pharmaceutical applications (Khurshid Ahmad et al., 2015).

Mechanism of Action

Mode of Action

Anthraquinone derivatives, which include this compound, are known to interact with various biological targets and processes . They can act as photosensitizers, facilitating reactions such as the dehydrogenative lactonization of 2-arylbenzoic acids .

Result of Action

As a derivative of anthraquinone, it may share some of the biological activities common to this class of compounds, such as photosensitizing properties . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, anthraquinone has been detected as a contaminant in various environments, including air, water, food packaging, and even foodstuffs . These environmental occurrences could potentially affect the action of anthraquinone derivatives like 2,7-Dihydroxyanthracene-9,10-dione.

Biochemical Analysis

Biochemical Properties

2,7-Dihydroxyanthracene-9,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anthraquinone derivatives, which are known for their biological activities . The compound’s hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability . Additionally, this compound can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species (ROS) that can further participate in biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells by generating ROS, which can lead to changes in gene expression and activation of stress response pathways . Moreover, this compound has been reported to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, altering their conformation and activity . It has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s degradation products may also contribute to its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification . Additionally, this compound can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as its lipophilicity and affinity for specific cellular compartments . This compound can also be sequestered in organelles such as mitochondria, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and energy production .

Properties

IUPAC Name |

2,7-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTIWMXQXBQJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060352 | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-93-0 | |

| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-Hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol](/img/structure/B1216789.png)

![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)